Lipophilicity Advantage vs. Non-CF₃ Analog
The target compound exhibits a computed LogP of 4.11, which is approximately 1.0 log unit higher than that of the directly comparable analog N-Benzyl-3-(trifluoromethoxy)-1-propanamine (LogP = 3.09), which lacks the para-CF₃ substituent on the benzyl ring . This represents a roughly 10-fold increase in the octanol-water partition coefficient, translating to substantially greater membrane permeability potential. Among the positional isomers (ortho, meta, para), the computed LogP and PSA values are identical (LogP = 4.11, PSA = 21.26), indicating that the primary source of differentiation lies in the regiospecific steric and electronic presentation of the CF₃ group rather than in bulk lipophilicity .
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 4.11240 |
| Comparator Or Baseline | N-Benzyl-3-(trifluoromethoxy)-1-propanamine (CAS 1208079-19-9); LogP = 3.09360 |
| Quantified Difference | ΔLogP ≈ +1.02 log units (~10× higher lipophilicity) |
| Conditions | In silico prediction (chemsrc.com / XLogP3 method); no experimental LogD₇.₄ data currently available. |
Why This Matters
A 1.0 log unit increase in LogP is a therapeutically meaningful difference that directly impacts membrane permeability, protein binding, and in vivo distribution, making this compound a superior choice for lead series where enhanced target tissue penetration is required.
